(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a furan ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate to yield the final thiazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The furan ring and thiazolidinone core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its biological activity. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which (2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The hydrazone linkage and thiazolidinone core are thought to play key roles in its activity, potentially through the formation of reactive intermediates or the inhibition of specific enzymes.
Properties
Molecular Formula |
C14H11N3O2S |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
(2E)-2-[(Z)-furan-2-ylmethylidenehydrazinylidene]-5-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11N3O2S/c18-13-12(10-5-2-1-3-6-10)20-14(16-13)17-15-9-11-7-4-8-19-11/h1-9,12H,(H,16,17,18)/b15-9- |
InChI Key |
AJSTWFHGCRTEHS-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2C(=O)N/C(=N\N=C/C3=CC=CO3)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=NN=CC3=CC=CO3)S2 |
Origin of Product |
United States |
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